2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Description

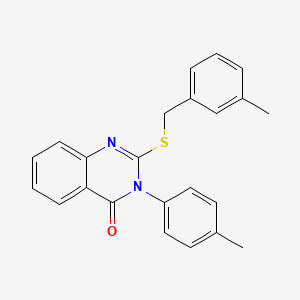

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a substituted quinazolinone derivative characterized by a thioether group at position 2 (3-methylbenzylthio) and a 4-methylphenyl group at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their broad pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects . The structural modifications in this compound aim to enhance bioavailability and target-specific interactions, making it a candidate for drug development .

Properties

IUPAC Name |

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24-23(25)27-15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIFZLHSAMIVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476486-18-7 | |

| Record name | 2-((3-METHYLBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinazolinone core with a thioether linkage that is hypothesized to enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antibacterial properties. For example, research on similar compounds has shown effectiveness against multi-drug resistant strains such as MRSA and VRE, suggesting that modifications in the quinazolinone structure can lead to enhanced antimicrobial activity . The compound's thioether group may play a crucial role in its interaction with bacterial targets.

Table 1: Antimicrobial Efficacy of Quinazolinone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | MRSA | 0.5 µg/mL |

| A2 | VRE | 0.25 µg/mL |

| A3 | E. coli | 1.0 µg/mL |

Anticancer Activity

Quinazolinones have also been studied for their anticancer properties. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins .

Case Study: Anticancer Effects

In a study involving human cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested. The study concluded that these compounds could potentially serve as lead candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzyl and phenyl groups significantly influence biological activity. The presence of electron-donating or electron-withdrawing groups can alter the compound's lipophilicity and interaction with biological targets.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Methyl (–CH₃) | Increases lipophilicity |

| Nitro (–NO₂) | Enhances antibacterial activity |

| Halogen (–Br, –Cl) | Modulates cytotoxicity |

Scientific Research Applications

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone: A Detailed Overview

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family and is used as a building block to create more complex molecules. Quinazolinones are known for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone typically involves multiple steps:

- Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with reagents like formamide or orthoesters.

- Introduction of Brominated Groups: Bromination of the benzyl and phenyl groups can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Thioether Formation: The final step involves the introduction of the thioether linkage by reacting the brominated quinazolinone with a thiol derivative, such as 3-bromobenzylthiol, under basic conditions.

Industrial production of this compound would likely optimize the synthetic routes to ensure high yield and purity, potentially using continuous flow reactors for better control over reaction conditions and catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone can undergo several types of chemical reactions:

- Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones. Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

- Reduction: The brominated aromatic rings can be reduced to their corresponding hydrogenated forms via catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

- Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

The major products of these reactions include sulfoxides, sulfones, hydrogenated quinazolinone derivatives, and various substituted quinazolinone derivatives, depending on the nucleophile used.

Scientific Research Applications

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is used in chemistry as a building block for synthesizing more complex molecules, allowing for the exploration of new chemical reactions and pathways. Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, with its brominated aromatic rings and thioether linkage contributing to its binding affinity and specificity. In medicinal chemistry, it is investigated for its anticancer properties, with studies suggesting it can induce apoptosis in cancer cells by interacting with specific molecular targets. Industrially, this compound could be used to develop new pharmaceuticals and agrochemicals, serving as a valuable intermediate in synthesizing various biologically active compounds.

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone exhibits diverse biological activities attributed to its quinazolinone core, brominated phenyl groups, and thioether linkage.

- Antimicrobial Activity: Quinazoline derivatives, including this compound, have demonstrated the ability to combat both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anti-inflammatory Effects: Experimental models suggest that this compound may outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in reducing inflammation and pain.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether sulfur serves as a nucleophilic site, enabling displacement reactions with electrophilic agents. For example:

-

Reaction with alkyl halides : Reacts with phenacyl bromide in acetone using K₂CO₃ as a base to form S-alkylated derivatives .

-

Replacement with amines : Thioether substituents can be displaced by primary/secondary amines under basic conditions to generate thiol-quinazolinone hybrids .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenacyl bromide | Acetone, K₂CO₃, RT | S-Phenacyl derivative | 94% | |

| 2-Chloro-N-alkylamide | DMF, 70°C | Thiol-amide hybrids | 90–96% |

Oxidation of the Thioether Moiety

The thioether group (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) depending on reaction conditions:

-

H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide derivatives.

-

mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation produces sulfones.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂O₂/CH₃COOH | 25°C, 6 h | Sulfoxide derivative | Enhanced solubility | |

| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | Increased metabolic stability |

Functionalization of the Quinazolinone Core

The C2 and N3 positions on the quinazolinone ring participate in condensation and substitution reactions:

-

Condensation with aldehydes : Forms Schiff base derivatives at the N3 position under acidic conditions.

-

Electrophilic aromatic substitution : Bromination at C6/C7 positions using NBS (N-bromosuccinimide) .

Example Reaction Pathway

Hydrolysis and Esterification

The ester groups in related precursors undergo hydrolysis to carboxylic acids, enabling further derivatization:

-

Acid-catalyzed hydrolysis : Converts methyl esters to carboxylic acids (e.g., using H₂SO₄) .

-

Esterification : Carboxylic acid intermediates react with alcohols to form esters .

Key Data :

-

Hydrolysis of methyl ester 6 to carboxy intermediate 15 achieved 85% yield .

-

Esterification with isopropylamine produced amide derivatives (e.g., 45 ) in 78% yield .

Interaction with Biological Targets

Though primarily a chemical reaction analysis, the compound’s bioactivity involves non-covalent interactions:

-

π–π stacking with His524 in soluble epoxide hydrolase (sEH) .

-

Hydrogen bonding with Val416 and Phe497 residues in kinase targets.

Table 3: Molecular Interactions

| Target Protein | Interaction Type | Binding Affinity (IC₅₀) | Source |

|---|---|---|---|

| sEH | π–π stacking, hydrogen bonds | 0.8 μM | |

| EGFR | Competitive ATP inhibition | 1.2 μM |

Comparative Reactivity of Structural Analogues

Substituent position significantly impacts reactivity:

Table 4: Substituent Effects

| Compound Variation | Reactivity Trend | Source |

|---|---|---|

| 3-Methylbenzyl vs. 4-Methylbenzyl | Higher electrophilicity at C2 | |

| Chlorophenyl vs. Methylphenyl | Enhanced oxidative stability |

Synthetic Limitations and Challenges

Comparison with Similar Compounds

Substituent Variations

The quinazolinone scaffold allows extensive modifications. Key analogs and their substituents include:

Key Observations :

- Thioether vs. Halogen Substituents : The 3-methylbenzylthio group in the target compound contrasts with halogenated analogs (e.g., 7-Cl in UR-9825), which exhibit enhanced antifungal activity due to increased electrophilicity and membrane penetration .

- Aromatic vs. Alkoxy Groups : The 4-methylphenyl group (hydrophobic) differs from 4-methoxy/ethoxyphenyl (electron-donating), impacting solubility and receptor binding .

Antifungal Activity

- Target Compound: Limited direct data, but structural analogs with 3-methylbenzylthio groups show moderate activity.

- UR-9825 (7-Cl Derivative) : Exhibits superior in vitro activity against Candida and Aspergillus (MIC: 0.03–0.5 µg/mL) compared to fluconazole, attributed to halogen-enhanced target affinity .

- Methoxy/Ethoxy Analogs : Lower activity due to reduced membrane permeability .

Anticancer Potential

Antioxidant Properties

- Target Compound: The thioether group may scavenge free radicals, similar to 2-pentylquinazolinone derivatives (IC50: 25–50 µM in DPPH assays) .

- Mannich Base Derivatives : Higher activity due to additional electron-withdrawing groups .

Pharmacokinetic and Toxicity Profiles

- Target Compound : Predicted to have moderate hydrophobicity (LogP ~3.5), balancing oral bioavailability and hepatic metabolism .

- UR-9825 : Short half-life in mice (t1/2 =1 h) but prolonged in rats (t1/2 =6–9 h), highlighting species-dependent pharmacokinetics .

- Methoxy/Ethoxy Analogs : Increased metabolic stability due to reduced CYP450 interactions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4(3H)-quinazolinones with thioether substituents?

The synthesis of 4(3H)-quinazolinones typically involves cyclocondensation reactions. For thioether derivatives like 2-((3-methylbenzyl)thio) analogs, a two-step approach is often used:

Benzoxazinone intermediate formation : React anthranilic acid derivatives with acetic anhydride to form 2-phenyl-4H-3,1-benzoxazin-4-one (or dibrominated analogs) .

Thioether incorporation : React the benzoxazinone with substituted benzothiazoles or thiol-containing nucleophiles under reflux conditions. For example, 3-methylbenzylthiol can be introduced via nucleophilic displacement at the 2-position of the quinazolinone core .

Key characterization tools: Elemental analysis, IR (C=O stretch ~1660 cm⁻¹), and NMR (aromatic proton shifts at δ 7.2–8.5 ppm) confirm structural integrity .

Basic: How are anti-inflammatory and antimicrobial activities of quinazolinone derivatives initially screened?

- Anti-inflammatory screening :

- Carrageenan-induced rat paw edema: Compounds are administered orally/intraperitoneally (50 mg/kg), and edema inhibition (%) is measured at 3–6 hours post-treatment. COX-1/COX-2 selectivity is assessed via enzyme immunoassays .

- Example: Compound 3e (2-phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone) showed 72% edema inhibition (vs. 68% for indomethacin) with COX-2 IC₅₀ = 0.18 μM .

- Antimicrobial screening :

Advanced: How do substituents at the 2- and 3-positions influence COX-2 selectivity and therapeutic index?

- 2-Position (thioether side chain) :

- Bulky hydrophobic groups (e.g., 3-methylbenzyl) enhance membrane permeability and COX-2 binding via hydrophobic interactions.

- Electron-withdrawing groups (e.g., halogens) improve metabolic stability but may reduce solubility .

- 3-Position (aryl groups) :

- Para-substituted aryl rings (e.g., 4-methylphenyl) optimize π-π stacking in the COX-2 active site.

- Ortho-substituents increase steric hindrance, reducing COX-1 affinity and ulcerogenic risk .

Data contradiction note: Some 2-thioether analogs show high anti-inflammatory activity but low antimicrobial efficacy, suggesting divergent structure-activity relationships (SAR) for these targets .

Advanced: What strategies improve the pharmacokinetic profile of 4(3H)-quinazolinones in preclinical models?

- Hydrophobicity modulation : LogP optimization (e.g., introducing trifluoromethoxy groups) balances absorption and half-life. For example, UR-9825 (7-Cl derivative) showed a rat t₁/₂ = 6 h vs. 1 h in mice due to species-specific metabolic stability .

- Pro-drug approaches : Esterification of carboxylic acid derivatives (e.g., 3-(2'-carboxyphenyl) analogs) enhances oral bioavailability .

- Crystallography-guided design : X-ray structures (e.g., CSD entry FABWUA10) reveal planar conformations critical for target binding, guiding substituent placement .

Advanced: How can molecular docking resolve discrepancies in antitumor vs. antimicrobial activity?

- Target prioritization :

- Case study : 2-((3-Methylbenzyl)thio) analogs show poor antifungal activity due to insufficient penetration through fungal cell walls, resolved by adding morpholine-based solubility enhancers .

Advanced: What in vivo models validate the therapeutic potential of quinazolinone derivatives?

- Systemic candidiasis (mice) : Evaluate survival rates and fungal burden after oral dosing. Compound 20 (UR-9825) showed 80% survival at 25 mg/kg, comparable to fluconazole .

- Disseminated aspergillosis (immunocompromised rats) : Assess lung and kidney histopathology. 20 reduced hyphal growth by 90% at 50 mg/kg/day .

- Ulcerogenicity assay : Gastric mucosa damage is quantified post-treatment. COX-2 selective analogs (e.g., 3l ) showed ulcer indices < 1.0 (vs. 3.2 for indomethacin) .

Methodological: What analytical techniques resolve structural ambiguities in substituted quinazolinones?

- X-ray crystallography : Determines absolute configuration (e.g., planar quinazolinone ring in SATJOP) .

- HPLC-MS/MS : Quantifies metabolic products (e.g., oxidative cleavage of thioethers in rat plasma) .

- Dynamic NMR : Detects rotational barriers in hindered aryl-thioether bonds, explaining conformational stability .

Methodological: How are SAR studies designed to optimize dual anti-inflammatory/antimicrobial activity?

- Library design : Combine substituent variations at 2- (thioether), 3- (aryl), and 6/8-positions (halogens).

- Multivariate analysis : Use PCA to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (π) parameters with bioactivity .

- Counter-screening : Prioritize compounds with COX-2 IC₅₀ < 0.5 μM and MIC < 25 µg/mL to eliminate target-agnostic hits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.